间托品

描述

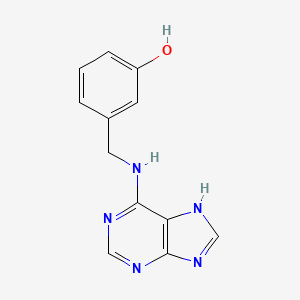

Meta-托布林,化学名为6-(3-羟基苄基氨基)嘌呤,是一种芳香族细胞分裂素。它最初是从杨树的叶片中分离出来的。名称“托布林”源于捷克语中的“topol”,意思是杨树。 Meta-托布林因其在促进植物生长和发育方面的高活性及有效性而在植物生物技术和农业领域引起了广泛关注 .

科学研究应用

Meta-托布林在科学研究中具有广泛的应用,包括:

植物生物技术: 用作生长调节剂,促进芽再生,延缓衰老,防止芽尖坏死

农业: 增强组织培养苗的微繁和驯化.

医药: 由于其促进细胞分裂和分化的能力,在再生医学中具有潜在的应用。

化学: 用作合成各种芳香族细胞分裂素衍生物的前体。

作用机制

Meta-托布林通过细胞分裂素信号通路发挥作用。 它与细胞分裂素敏感组氨酸激酶相互作用,导致多步磷酸化传递级联反应,调节植物的各种发育过程 . 主要分子靶标包括:

组氨酸激酶: CRE1/AHK4受体

反应调节因子: 参与细胞分裂素信号的转导

生化分析

Biochemical Properties

Meta-topolin plays a vital role in biochemical reactions, particularly in plant tissue culture. It interacts with various enzymes, proteins, and other biomolecules to regulate growth and development. One of the key enzymes that meta-topolin interacts with is cytokinin oxidase/dehydrogenase, which is responsible for the degradation of cytokinins. Meta-topolin’s resistance to this enzyme enhances its stability and prolongs its activity in plant tissues . Additionally, meta-topolin interacts with cytokinin receptors, such as histidine kinase receptors, to initiate signal transduction pathways that promote cell division and differentiation .

Cellular Effects

Meta-topolin exerts significant effects on various types of cells and cellular processes. In plant cells, it promotes shoot proliferation, enhances rooting, and improves overall plant health. Meta-topolin influences cell signaling pathways by binding to cytokinin receptors, leading to the activation of downstream signaling cascades that regulate gene expression and cellular metabolism . This compound also affects the expression of genes involved in cell division, differentiation, and stress responses, thereby enhancing the plant’s ability to adapt to environmental changes .

Molecular Mechanism

The molecular mechanism of meta-topolin involves its interaction with cytokinin receptors and subsequent activation of signal transduction pathways. Meta-topolin binds to histidine kinase receptors, leading to the phosphorylation of downstream proteins and activation of transcription factors . These transcription factors regulate the expression of genes involved in cell division, differentiation, and stress responses. Meta-topolin also inhibits the activity of cytokinin oxidase/dehydrogenase, thereby increasing the levels of active cytokinins in plant tissues . This dual mechanism of action enhances the overall effectiveness of meta-topolin in promoting plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meta-topolin change over time. Meta-topolin is relatively stable and resistant to degradation, which allows it to maintain its activity for extended periods . Prolonged exposure to meta-topolin can lead to the accumulation of secondary metabolites and potential cytotoxic effects in plant tissues . Long-term studies have shown that meta-topolin can improve shoot proliferation and rooting in various plant species, but its effects may diminish over time due to the development of resistance or adaptation mechanisms .

Dosage Effects in Animal Models

The effects of meta-topolin vary with different dosages in animal models. At low doses, meta-topolin promotes cell division and differentiation, leading to enhanced growth and development . At high doses, meta-topolin can exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of meta-topolin is required to achieve optimal growth-promoting effects, while higher concentrations may lead to adverse effects . It is essential to determine the appropriate dosage for each specific application to maximize the benefits of meta-topolin while minimizing potential toxicity.

Metabolic Pathways

Meta-topolin is involved in various metabolic pathways in plant tissues. It interacts with enzymes such as cytokinin oxidase/dehydrogenase, which regulates the levels of active cytokinins . Meta-topolin also affects the metabolic flux of secondary metabolites, leading to the accumulation of compounds that enhance plant growth and stress tolerance . Additionally, meta-topolin influences the levels of metabolites involved in energy production and cellular respiration, thereby improving overall metabolic efficiency in plant cells .

Transport and Distribution

Meta-topolin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by cytokinin transporters, which facilitate its movement to target tissues . Meta-topolin can also bind to specific proteins that regulate its localization and accumulation within cells . This targeted transport and distribution ensure that meta-topolin reaches the appropriate cellular compartments to exert its effects on growth and development.

Subcellular Localization

The subcellular localization of meta-topolin plays a crucial role in its activity and function. Meta-topolin is primarily localized in the cytoplasm and nucleus of plant cells, where it interacts with cytokinin receptors and transcription factors . It can also be transported to specific organelles, such as chloroplasts and mitochondria, where it influences energy production and metabolic processes . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of meta-topolin, ensuring its precise function in different cellular compartments .

准备方法

合成路线和反应条件: Meta-托布林的合成涉及在碱性条件下用3-羟基苄胺对6-氯嘌呤进行亲核取代。 该反应通常使用过量的适当胺或加入三甲胺以促进取代 . 反应条件包括:

温度: 约140°C

反应时间: 16小时

产率: 约40-60%

工业生产方法: Meta-托布林的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

反应物: 6-氯嘌呤和3-羟基苄胺

催化剂: 三甲胺或其他合适的碱

条件: 控制温度和压力以优化产率和纯度

化学反应分析

Meta-托布林经历各种化学反应,包括:

氧化: Meta-托布林在特定条件下可被氧化形成相应的醌。

还原: 还原反应可将Meta-托布林转化为相应的胺。

取代: Meta-托布林可进行取代反应,特别是在羟基处,形成各种衍生物。

常用试剂和条件:

氧化剂: 高锰酸钾,过氧化氢

还原剂: 硼氢化钠,氢化铝锂

取代试剂: 卤代烷,酰氯

主要产物:

氧化产物: 醌

还原产物: 胺

取代产物: 烷基化或酰基化衍生物

相似化合物的比较

Meta-托布林与其他类似化合物进行比较,例如:

N6-苄基腺嘌呤(BA): 虽然BA有效,但它经常会导致过度水化和生根不良。

玉米素: 另一种常用的细胞分裂素,但Meta-托布林在某些植物物种中显示出更高的稳定性和有效性.

甲氧基-托布林: 这些是具有甲氧基的Meta-托布林衍生物,具有类似但略有不同的生物活性.

类似化合物的列表:

- N6-苄基腺嘌呤

- 玉米素

- 邻-托布林

- 对-托布林

- 甲氧基-托布林

Meta-托布林因其在促进植物生长和发育方面的高活性、稳定性和有效性而脱颖而出,使其成为植物生物技术和农业中宝贵的工具。

属性

IUPAC Name |

3-[(7H-purin-6-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468557 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75737-38-1 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meta-Topolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is meta-topolin (mT) and what makes it unique among cytokinins?

A1: Meta-topolin (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. Cytokinins are a class of plant hormones that play crucial roles in various growth and developmental processes, including cell division, shoot formation, and delaying senescence. Unlike other common cytokinins like benzyladenine (BA), mT is a naturally occurring aromatic cytokinin, first discovered in poplar trees. [, ]

Q2: What are the primary effects of meta-topolin on plant growth and development?

A2: Meta-topolin exhibits a wide array of effects on plant growth, often demonstrating superior efficacy compared to other cytokinins. It stimulates shoot proliferation, enhances root development, delays leaf senescence, and influences various physiological processes. [, , , , , ]

Q3: How does meta-topolin compare to benzyladenine (BA) in terms of its effects on shoot multiplication in plant tissue culture?

A3: Studies have shown that mT often outperforms BA in promoting shoot multiplication in various plant species. For instance, in apple cultivars, mT induced a higher multiplication rate and produced longer shoots compared to BA. Similarly, in banana cultivars, mT resulted in a higher number of shoots per explant than BA. [, ]

Q4: How does meta-topolin influence root development?

A4: While primarily known for its role in shoot development, mT has been shown to improve in vitro rooting and acclimatization in various plant species. For example, in Eucalyptus spp., the use of mT led to a higher rooting percentage and better survival of plantlets during acclimation compared to BA. []

Q5: Can meta-topolin help to mitigate hyperhydricity in plant tissue culture?

A5: Yes, research suggests that mT might play a role in reducing hyperhydricity, a physiological disorder characterized by excessive water uptake and abnormal development in plant tissue culture. Studies on pistachio and Opuntia stricta showed that mT and its riboside (mTR) led to a lower percentage of hyperhydric shoots compared to BA. [, ]

Q6: Are there any studies investigating the long-term effects of meta-topolin on plant growth and development?

A6: Yes, research has explored the long-term effects of mT pre-treatment during micropropagation. In a study on Tulbaghia simmleri, plants pre-treated with mT displayed better morphology even after one year of greenhouse growth, suggesting a lasting impact of mT on plant development. []

Q7: How does meta-topolin affect the antioxidant system in plants?

A7: Studies indicate that mT can influence the activity of antioxidant enzymes in plants. In sugarcane, mT application resulted in lower malondialdehyde (MDA) content, a marker of oxidative stress, and increased hydrogen peroxide (H2O2) content, suggesting a role in regulating redox homeostasis. []

Q8: Does meta-topolin influence the biosynthesis of phenolic compounds in plants?

A8: Yes, evidence suggests that mT can affect phenolic compound production. In Tulbaghia simmleri, pre-treatment with mT significantly influenced the occurrence, distribution, and levels of various bioactive phenolic compounds, highlighting the potential of mT in manipulating the biosynthesis of these valuable secondary metabolites. []

Q9: What is the impact of meta-topolin on chlorophyll content and photosynthesis during plant acclimatization?

A9: Research on crepe-myrtle (Lagerstroemia speciosa) revealed that during acclimatization, mT-treated plants initially showed a reduction in chlorophyll a and b content, followed by a significant increase from the second week onwards. This pattern correlated with changes in malondialdehyde (MDH) content and antioxidant enzyme activity, indicating that mT influences photosynthetic parameters and oxidative stress responses during acclimatization. []

Q10: What are the potential applications of meta-topolin in agriculture and horticulture?

A10: Meta-topolin holds promise for various applications in plant propagation and crop improvement. Its superior ability to enhance shoot multiplication, promote rooting, and potentially reduce hyperhydricity makes it a valuable tool in micropropagation. Additionally, its influence on plant morphology, phenolic compound biosynthesis, and stress tolerance suggests potential applications in improving crop yield and quality. [, , , , ]

Q11: Are there any studies on the interaction of meta-topolin with other plant growth regulators?

A11: Yes, researchers have explored the synergistic effects of mT with other plant growth regulators. For instance, in gerbera, a combination of mT and benzylaminopurine (BAP) led to a higher shoot multiplication rate than either cytokinin alone. []

Q12: How does the structure of meta-topolin contribute to its biological activity?

A12: While the exact mechanisms of action are still under investigation, the unique structure of mT, particularly the hydroxyl group on its aromatic ring, is believed to contribute to its distinct biological activity and metabolic fate compared to other cytokinins like BA. [, ]

Q13: What is the molecular formula and weight of meta-topolin?

A13: The molecular formula for meta-topolin is C12H11N5O, and its molecular weight is 241.25 g/mol.

Q14: What are the future directions for research on meta-topolin?

A14: Future research on mT should focus on elucidating its molecular mechanisms of action, including its interaction with specific receptors and downstream signaling pathways. Further investigation into its metabolic fate, transport within the plant, and interactions with other plant hormones will provide a comprehensive understanding of its regulatory roles. Additionally, exploring the potential applications of mT in crop improvement, stress tolerance enhancement, and production of valuable secondary metabolites will be crucial for its translation into practical agricultural and horticultural practices. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。